molecular formula C8H9NO3 B15249133 2-((3-Methylpyridin-4-yl)oxy)aceticacid

2-((3-Methylpyridin-4-yl)oxy)aceticacid

Cat. No.: B15249133
M. Wt: 167.16 g/mol
InChI Key: RFGOSYWCSZSDNR-UHFFFAOYSA-N
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Description

2-((3-Methylpyridin-4-yl)oxy)acetic acid is a pyridine-based carboxylic acid derivative characterized by a methyl-substituted pyridine ring linked via an ether bond to an acetic acid moiety. This structure imparts unique physicochemical properties, such as moderate polarity and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-4-9-3-2-7(6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

RFGOSYWCSZSDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((3-Methylpyridin-4-yl)oxy)aceticacid involves several steps. One common method includes the reaction of 3-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-((3-Methylpyridin-4-yl)oxy)aceticacid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-((3-Methylpyridin-4-yl)oxy)aceticacid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-Methylpyridin-4-yl)oxy)aceticacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methylpyridin-4-yl)oxy)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2-((3-Methylpyridin-4-yl)oxy)acetic acid with related compounds from the evidence:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
2-((3-Methylpyridin-4-yl)oxy)acetic acid Pyridine 3-Methyl, ether-linked acetic acid ~183.17 (estimated) Carboxylic acid, ether, pyridine
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamide Coumarin 4-Methyl, ether-linked acetamide Not provided Amide, ether, lactone
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Chloro, 6-methyl, carboxylic acid ~176.58 (calculated) Carboxylic acid, chloro, pyrimidine
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid Pyridone 3,5-Diiodo, 4-oxo, acetic acid 318.40 Carboxylic acid, ketone, iodine
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Coumarin 3-Hexyl, 4-methyl, ether-linked acetic acid 318.40 Carboxylic acid, ether, lactone
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid Pyridone 3-Hydroxy, 2-methyl, 4-oxo, acetic acid ~213.16 (calculated) Carboxylic acid, hydroxyl, ketone

Key Observations :

  • Core Heterocycles : The target compound’s pyridine core contrasts with coumarin (in ) and pyrimidine/pyridone systems (in ). These differences influence electronic properties and biological activity.
  • Substituents : Methyl groups enhance lipophilicity (e.g., 3-methyl in target vs. 4-methyl in coumarin derivatives ). Halogenation (e.g., Cl in , I in ) increases molecular weight and polarizability.
  • Functional Groups : The acetic acid moiety is conserved across analogs, enabling hydrogen bonding and salt formation.

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